N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide typically involves the reaction of indole derivatives with furan-2-carboxylic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole derivative and the furan-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
- N-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan
- Benzo[cd]indol-2(1H)-ones
Uniqueness
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is unique due to its specific structural features, such as the fusion of the indole core with a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12N2O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20) |
InChI Key |
UUXSKYVZEOHTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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